

2-Piperidin-1-yl-1-phenylethylamine safety data sheet and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Piperidin-1-yl-1-phenylethylamine

Cat. No.: B1598181

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **2-Piperidin-1-yl-1-phenylethylamine**

Foreword: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and synthetic chemistry, the novel molecule is both the target and the challenge. **2-Piperidin-1-yl-1-phenylethylamine**, a substituted phenethylamine, represents a class of compounds with significant potential in medicinal chemistry and neurotransmitter research.^[1] However, its potential is intrinsically linked to our ability to handle it with the foresight and precision it demands. This guide is crafted not as a mere checklist of safety procedures, but as a technical resource for the professional researcher. It moves beyond simple recitation of hazards to explain the causality behind them, grounding every recommendation in the physicochemical properties of the molecule and its structural relatives. As senior scientists, our responsibility is not just to innovate, but to create a self-validating system of safety that protects ourselves, our colleagues, and our research integrity.

Section 1: Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its safe handling.

- Chemical Name: **2-Piperidin-1-yl-1-phenylethylamine**

- Synonyms: 1-Phenyl-2-piperidin-1-ylethanamine[[1](#)]
- CAS Number: 41208-22-4[[1](#)]
- Molecular Formula: C₁₃H₂₀N₂[[1](#)]
- Molecular Weight: 204.32 g/mol [[1](#)]

Structural Context: This molecule is a derivative of phenethylamine, a core structure in many psychoactive and stimulant compounds.[[2](#)][[3](#)][[4](#)] It features a phenyl ring and an ethylamine backbone, with a piperidine ring substituting one of the amine hydrogens. This combination of a phenethylamine core and a cyclic amine (piperidine) dictates its reactivity and toxicological profile. The safety assessment must therefore consider the known hazards of both parent structures.

Table 1: Key Physicochemical Properties (Based on 2-Phenylethylamine)

Property	Value	Source	Significance for Handling
Appearance	Liquid	[1]	Affects spill control and potential for aerosolization.
Boiling Point	~197 - 200 °C	[5]	A high boiling point reduces vapor pressure at room temperature, but it is still a combustible liquid.
Density	~0.962 g/cm ³ (at 20°C)	[5]	Similar to water; will not readily float or sink in an aqueous spill.
Flash Point	~81 °C	[6]	Classified as a combustible liquid; requires control of ignition sources.
pH	~11.5	[7]	Highly alkaline/basic, indicating significant corrosive potential to skin, eyes, and metals.
Solubility	Miscible with most organic solvents. Limited miscibility in water.	[7][8]	Important for choosing appropriate cleanup solvents and fire-extinguishing media.

Section 2: Hazard Identification and GHS Classification

While a specific, verified Safety Data Sheet (SDS) for **2-Piperidin-1-yl-1-phenylethylamine** is not widely available, a robust hazard assessment can be constructed from the well-

documented profiles of 2-phenylethylamine and piperidine. The GHS classification for 2-phenylethylamine is considered the most relevant proxy.

Signal Word: Danger[\[5\]](#)

Pictograms:

- Corrosion (GHS05)
- Skull and Crossbones (GHS06)
- Flame (GHS02 - for combustibility)
- Environment (GHS09 - where applicable)

Table 2: GHS Hazard Classification (Based on 2-Phenylethylamine)

Hazard Class	Category	Hazard Statement
Flammable Liquids	4	H227: Combustible liquid. [5]
Corrosive to Metals	1	H290: May be corrosive to metals. [5]
Acute Toxicity, Oral	3	H301: Toxic if swallowed. [5]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin.
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage. [5] [7]
Serious Eye Damage	1	H318: Causes serious eye damage. [7] [9]
Aquatic Hazard (Acute)	3	H402: Harmful to aquatic life. [5]

Section 3: Toxicological Profile: A Mechanistic Perspective

The toxicity of this compound is twofold, stemming from its constituent parts:

- Corrosivity and Irritation (Piperidine Moiety): Piperidine itself is a strong base (pK_b 2.88) and is classified as corrosive, causing severe burns.^[10] The nitrogen atom in the piperidine ring of **2-Piperidin-1-yl-1-phenylethylamine** is a strong proton acceptor, making the molecule alkaline. Upon contact with tissue, it can cause rapid saponification of fats and hydrolysis of proteins, leading to severe chemical burns and deep tissue damage.^[5] This explains why it is designated as "extremely destructive to tissue of the mucous membranes and upper respiratory tract, eyes, and skin".^[5]
- Systemic Toxicity (Phenethylamine Core): Phenethylamines are known central nervous system (CNS) stimulants that modulate monoamine neurotransmitter systems.^{[2][3][4]} While the specific pharmacological profile of this derivative is not fully elucidated in public literature, systemic absorption following oral, dermal, or inhalation exposure can be presumed to present risks. Symptoms of systemic toxicity may include agitation, tachycardia, hyperthermia, headache, and nausea.^{[2][5]}

Section 4: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the steps taken inherently mitigate the identified risks.

Protocol 4.1: Chemical Handling Workflow

- Pre-Use Verification:
 - Confirm the identity and purity of the material.
 - Review this safety guide and the SDS for 2-phenylethylamine.
 - Ensure the designated chemical fume hood has a valid certification and is functioning correctly. The causality here is that containment is the primary engineering control for preventing inhalation of vapors or aerosols.

- Work Area Preparation:
 - The work must be conducted in a chemical fume hood.
 - Clear the work area of all unnecessary equipment and chemicals, especially incompatible materials like strong oxidizing agents.[11]
 - Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[6]
 - Keep a spill kit rated for alkaline/corrosive liquids immediately available.
- Dispensing the Chemical:
 - The compound is air-sensitive and should be stored under an inert gas like nitrogen or argon.
 - Use gastight syringes for transferring the liquid to minimize exposure to air and prevent degradation.
 - Dispense the smallest quantity required for the experiment.
- Post-Handling:
 - Thoroughly clean the work area.
 - Decontaminate all non-disposable equipment that came into contact with the chemical.
 - Wash hands and forearms thoroughly with soap and water after removing gloves.[6]

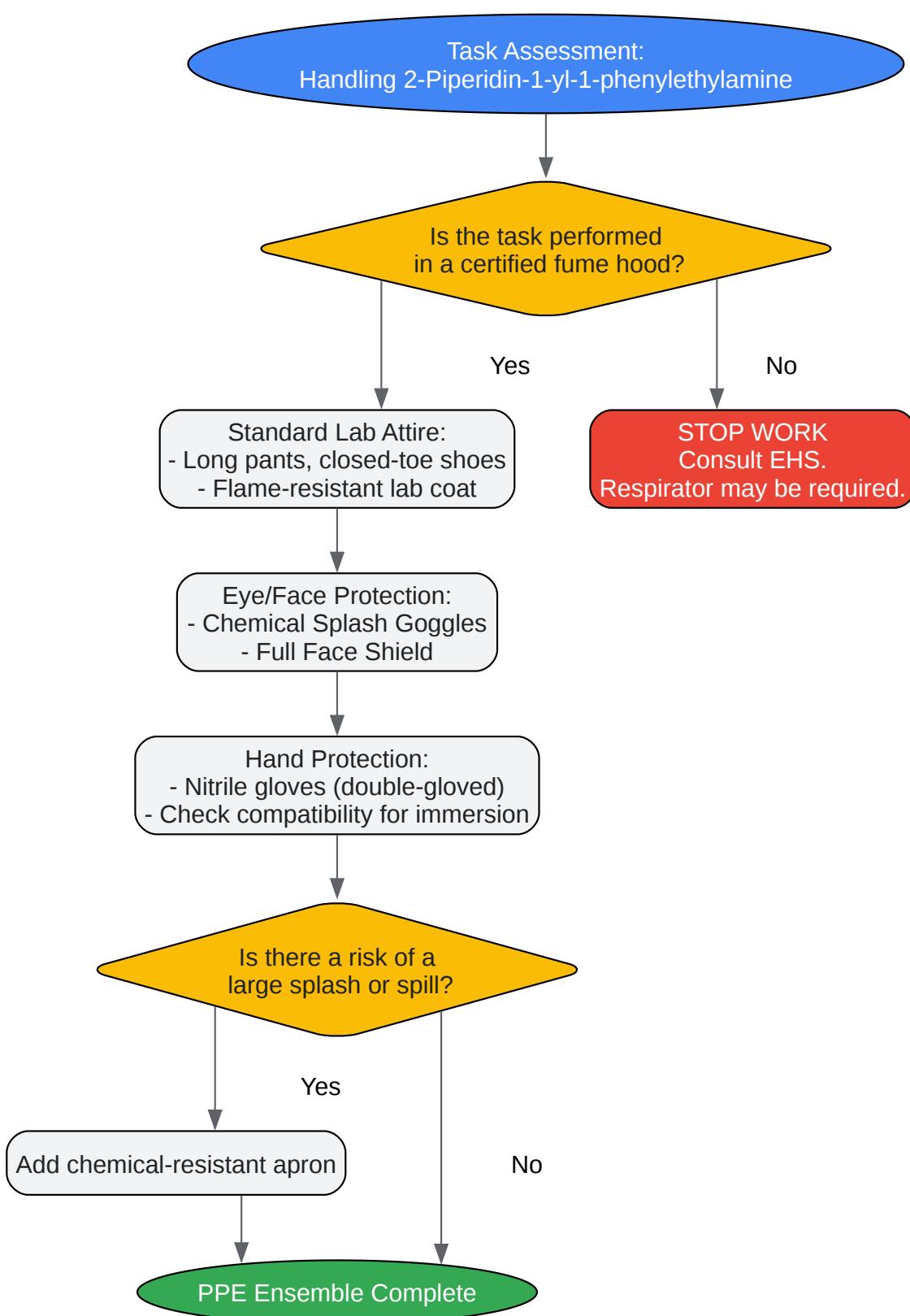
Protocol 4.2: Storage

- Container: Store in the original, tightly sealed container.[6] Do not use metal containers, as the compound may be corrosive to metals.[5]
- Atmosphere: Due to its air-sensitive nature, store under an inert atmosphere (nitrogen or argon blanket).[12] This prevents oxidative degradation and maintains the integrity of the research material.

- Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals.[6][12] The storage area should be locked or otherwise accessible only to authorized personnel.
- Segregation: Keep away from heat, sparks, open flames, and other sources of ignition.[6][12] Store separately from incompatible materials, particularly strong oxidizing agents.

Section 5: Exposure Control and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. When they cannot eliminate exposure, PPE is mandatory.


Engineering Controls:

- Primary: All handling must occur within a certified chemical fume hood to control vapor and aerosol exposure.[12]
- Secondary: Maintain adequate general laboratory ventilation. Facilities must be equipped with an eyewash station and a safety shower.[6]

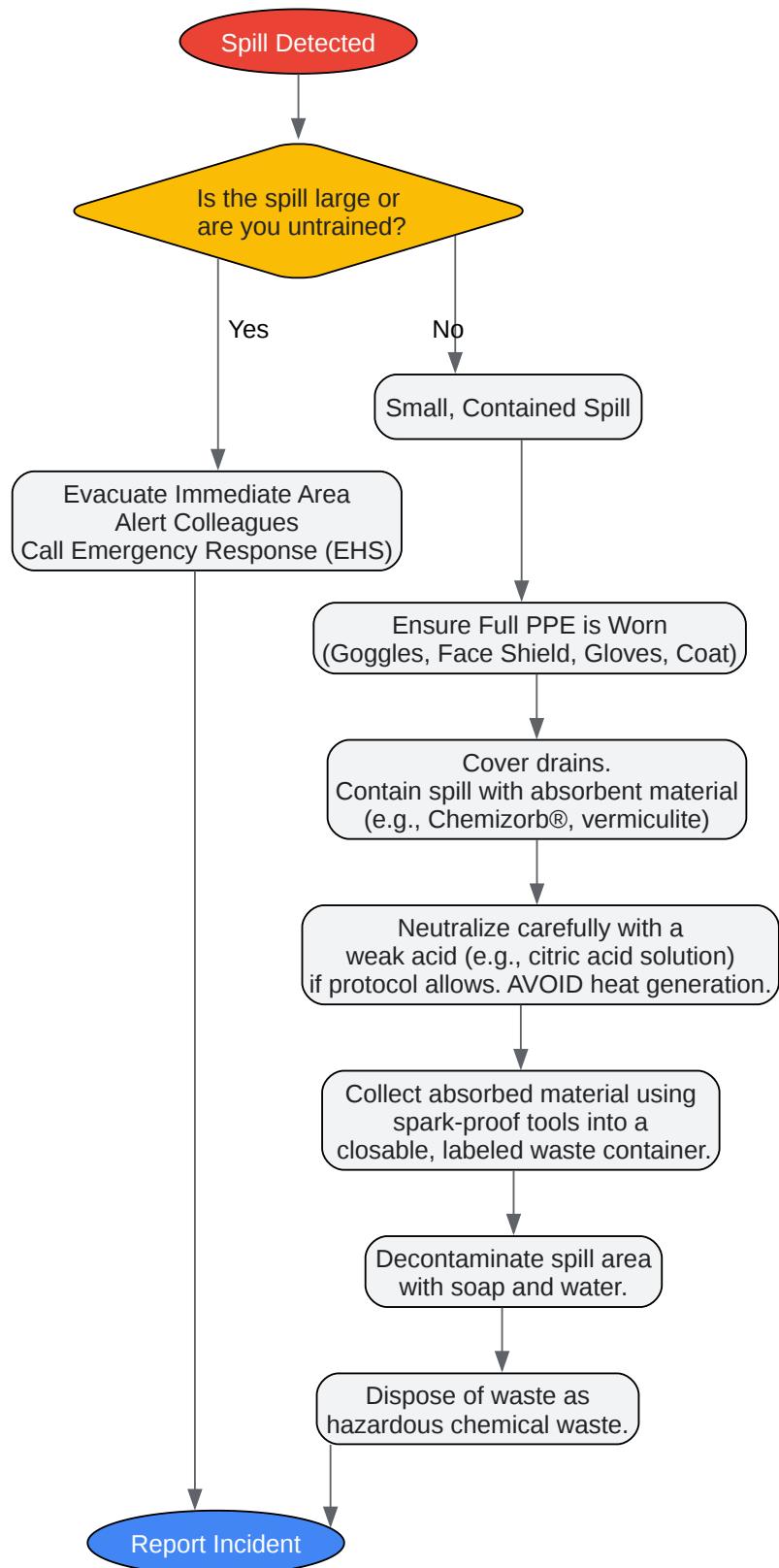
Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[6] Standard safety glasses are insufficient due to the severe corrosive hazard.
- Skin Protection:
 - Gloves: Wear appropriate protective gloves. Given the chemical nature, nitrile gloves may offer splash protection but should be changed immediately upon contact. For prolonged handling, heavier-duty gloves such as butyl rubber or Viton should be considered. Always check the manufacturer's glove compatibility data.
 - Clothing: Wear a flame-resistant lab coat. Ensure all skin is covered. Do not wear shorts or open-toed shoes.[6]

- Respiratory Protection: Not typically required if work is performed correctly within a fume hood. If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[13]

[Click to download full resolution via product page](#)

Caption: PPE Selection Workflow for Handling Corrosive Amines.


Section 6: Emergency Procedures

Rapid and correct response is critical.

Protocol 6.1: Personal Exposure

- Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[13][14] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6][12] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting.[12][14] If the victim is conscious and alert, rinse their mouth with water and give a cupful of water or milk to drink.[6][14] Call a poison control center or doctor immediately.[5][12]

Protocol 6.2: Accidental Release

[Click to download full resolution via product page](#)

Caption: Decision Flowchart for Chemical Spill Response.

Section 7: Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

- Waste Material: Collect waste from residues and spills in its original container or a suitable, labeled, and sealed container.[\[5\]](#) Do not mix with other waste streams.[\[5\]](#)
- Containers: Handle uncleaned, empty containers as you would the product itself.[\[5\]](#) They retain product residue and can be dangerous.[\[6\]](#)
- Disposal: Arrange for disposal through a licensed professional waste disposal service. Do not allow the product to enter drains or waterways.[\[5\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 1-Phenethylamine | C8H11N | CID 7408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.es [fishersci.es]
- To cite this document: BenchChem. [2-Piperidin-1-yl-1-phenylethylamine safety data sheet and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598181#2-piperidin-1-yl-1-phenylethylamine-safety-data-sheet-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com